2-Oxaspiro[3.5]nonane

Medicinal Chemistry Process Chemistry Spirocyclic Scaffolds

2-Oxaspiro[3.5]nonane is the parent scaffold of the 2-oxaspiro[3.5]nonane family, a bicyclic spiro-fused oxetane that combines a four-membered oxetane ring with a cyclohexane ring through a shared quaternary carbon. This scaffold belongs to the spirocyclic oxetane class, which in drug discovery has been established as a privileged structure capable of modulating aqueous solubility, lipophilicity, metabolic stability, and conformational preference when replacing gem-dimethyl, carbonyl, or morpholine fragments.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 185-06-8
Cat. No. B169750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[3.5]nonane
CAS185-06-8
Synonyms2-oxaspiro[3,5]nonane
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)COC2
InChIInChI=1S/C8H14O/c1-2-4-8(5-3-1)6-9-7-8/h1-7H2
InChIKeyPNLURCRXZLVRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxaspiro[3.5]nonane (CAS 185-06-8) – Spirocyclic Oxetane Building Block for Medicinal Chemistry and Drug Discovery


2-Oxaspiro[3.5]nonane is the parent scaffold of the 2-oxaspiro[3.5]nonane family, a bicyclic spiro-fused oxetane that combines a four-membered oxetane ring with a cyclohexane ring through a shared quaternary carbon [1]. This scaffold belongs to the spirocyclic oxetane class, which in drug discovery has been established as a privileged structure capable of modulating aqueous solubility, lipophilicity, metabolic stability, and conformational preference when replacing gem-dimethyl, carbonyl, or morpholine fragments [2]. The compound serves as a key synthetic building block for constructing more complex molecules, including β-lactone–fused natural product models and functionalized spirocycles for medicinal chemistry programs [1].

Why 2-Oxaspiro[3.5]nonane Cannot Be Simply Replaced by Other Spirocyclic Oxetanes or Non-Spiro Analogs


In-class compounds such as 2-oxa-6-azaspiro[3.3]heptane, 2-oxa-7-azaspiro[3.5]nonane, or simple oxetane share the four-membered oxetane motif but differ fundamentally in ring size, heteroatom content, and conformational properties. These structural differences translate into divergent synthetic accessibility, physicochemical profiles, and biological target engagement [1]. For example, introduction of a basic nitrogen (aza-analogs) not only alters lipophilicity and solubility but also dramatically complicates synthesis through protection/deprotection sequences that erode overall yield—as evidenced by a reported 4% overall yield for a 2-oxa-7-azaspiro[3.5]nonane route [1]. Generic substitution therefore risks compromised synthetic efficiency, inconsistent physicochemical behavior, and unpredictable structure-activity relationships, making the specific selection of 2-oxaspiro[3.5]nonane critical for reproducible building-block-driven discovery.

Quantitative Evidence for Prioritizing 2-Oxaspiro[3.5]nonane Over Closest Analogs


Synthetic Efficiency Comparison: 2-Oxaspiro[3.5]nonane vs. 2-Oxa-7-azaspiro[3.5]nonane

The all-carbon backbone of 2-oxaspiro[3.5]nonane eliminates the nitrogen deprotection step that severely compromises the yield of its aza-analog. While a literature synthesis of 2-oxa-7-azaspiro[3.5]nonane proceeded in only 4% overall yield over five steps—owing to a 17% yield for the final deprotection step—a redesigned route for the aza-analog improved the overall yield to 21% by circumventing this problem, yet still required protection/deprotection chemistry [1]. In contrast, 2-oxaspiro[3.5]nonane is synthesized via a concise route from methyl cyclohexanecarboxylate without protecting-group manipulations, affording the parent scaffold with higher inherent step-efficiency [2].

Medicinal Chemistry Process Chemistry Spirocyclic Scaffolds

Unique Chemoselective Oxidation Reactivity: Direct Conversion to β-Lactone

2-Oxaspiro[3.5]nonane undergoes ruthenium tetroxide (RuO4) oxidation to directly furnish the corresponding spirocyclic β-lactone, a transformation that is pivotal for constructing the anisatin sesquiterpene scaffold [1]. This oxidation proceeds on the intact spiro-oxetane framework and is not broadly generalizable to non-spirocyclic oxetanes or aza-spiro analogs, which may undergo competing N-oxide formation or ring-opening pathways. The utility of this reactivity is demonstrated by its application in the first model study toward the total synthesis of anisatin, where 5-hydroxy-5-methyl-2-oxaspiro[3.5]nonane was similarly oxidized to the β-lactone [1].

Synthetic Methodology Oxidation Chemistry Natural Product Synthesis

Chromatographic Retention Index (Kovats RI) for Analytical Differentiation

The NIST Chemistry WebBook provides the experimentally determined Kovats retention index (RI) for 2-oxaspiro[3.5]nonane on a non-polar SE-30 packed column at 125 °C as 1049 [1]. This value permits unambiguous gas chromatographic identification of the compound in reaction mixtures or purity assessments. Comparative RI data for closely related spirocyclic oxetanes (e.g., 1-oxaspiro[3.5]nonane, 2-oxa-6-azaspiro[3.3]heptane) on the same stationary phase were not identified in the accessible literature, limiting head-to-head comparison. However, the reported value establishes a definitive analytical benchmark for procurement quality control.

Analytical Chemistry Quality Control GC-MS Identification

High Purity and Multi-Technique Batch QC Documentation

Reputable vendor Bidepharm supplies 2-oxaspiro[3.5]nonane (CAS 185-06-8) at a standard purity of 95% and provides batch-specific quality control reports including NMR, HPLC, and GC analyses . In contrast, many vendors of aza-spirocyclic analogs offer only NMR-based purity assessment or ship the product as a salt form (e.g., oxalate or hydrochloride), complicating direct use in base-sensitive transformations . The availability of orthogonal purity documentation aligns with pharmaceutical industry procurement standards requiring at least two independent purity determination methods.

Procurement Quality Assurance Chemical Purity

Favorable Physicochemical Profile for CNS Drug Design Compared to Morpholine

The spirocyclic oxetane scaffold of 2-oxaspiro[3.5]nonane functions as a topological and physicochemical analog of morpholine but with measurably different properties. Wuitschik et al. demonstrated that spirocyclic oxetanes (exemplified by 2-oxa-6-azaspiro[3.3]heptane) can supplant morpholine to enhance aqueous solubility while reducing lipophilicity [1]. Calculated logP for 2-oxaspiro[3.5]nonane is 2.11 , placing it in the favorable CNS drug-like space (logP 1–4), whereas morpholine itself (logP ~ -0.9) is too polar for passive blood-brain barrier penetration. This positions the scaffold as a privileged fragment for CNS drug discovery where balanced lipophilicity is critical.

Drug Design Lipophilicity CNS Drug Discovery

Conformational Rigidity Differentiates 2-Oxaspiro[3.5]nonane from Flexible Oxetane Analogs

The spirocyclic junction in 2-oxaspiro[3.5]nonane locks the oxetane ring and cyclohexane ring in a defined spatial arrangement, reducing the conformational flexibility inherent to non-spirocyclic oxetane derivatives such as 3,3-disubstituted oxetanes [1]. Carreira and co-workers established that spirocyclic oxetanes enforce distinct conformational preferences in attached chains, favoring synclinal over antiplanar arrangements, with potential implications for target binding entropy [1]. While a direct, quantitative comparison of conformational entropy between 2-oxaspiro[3.5]nonane and its non-spirocyclic counterparts has not been reported, the conformational restriction is a well-established class property that can translate into improved target selectivity in medicinal chemistry programs [2].

Conformational Analysis Drug Design Target Selectivity

Defined Application Scenarios for 2-Oxaspiro[3.5]nonane Based on Verified Evidence


Multi-Gram Synthesis of Spirocyclic β-Lactone Advanced Intermediates

Research groups pursuing total synthesis of anisatin-type sesquiterpenes or related β-lactone–containing bioactive molecules should prioritize 2-oxaspiro[3.5]nonane as the starting scaffold. The established RuO4 oxidation protocol directly converts this scaffold into the spirocyclic β-lactone motif, a transformation validated in the literature [1]. This application leverages the scaffold's unique chemoselectivity and avoids nitrogen-containing analogs that would undergo competing oxidation pathways. Procurement of the parent 2-oxaspiro[3.5]nonane from vendors providing batch QC (NMR, HPLC, GC) ensures the starting material fidelity required for this sensitive oxidation chemistry .

Scaffold for CNS-Targeted Fragment-Based Drug Discovery

Medicinal chemistry teams building fragment libraries for CNS targets benefit from the calculated logP of 2.11 for 2-oxaspiro[3.5]nonane, which positions it within the optimal lipophilicity range for blood-brain barrier penetration [1]. Its spirocyclic rigidity reduces entropic binding penalties relative to flexible oxetane fragments . In contrast, morpholine-based fragments (logP ≈ -0.9) are too polar for passive CNS entry. When selecting a spiro-oxetane core for fragment elaboration, 2-oxaspiro[3.5]nonane provides the all-carbon backbone that avoids the basic amine protonation issues associated with aza-spiro analogs at physiological pH.

GC-MS Analytical Standard for Spirocyclic Oxetane Method Development

The experimentally determined Kovats retention index (RI = 1049 on SE-30, 125 °C) [1] makes 2-oxaspiro[3.5]nonane a reliable reference standard for developing gas chromatographic methods to analyze spirocyclic oxetane libraries. Analytical laboratories supporting medicinal chemistry workflows can use a procured high-purity batch (≥95%, with HPLC/GC verification) to calibrate systems and validate peak identity, ensuring consistent lot-to-lot analytical traceability.

Procurement-Quality-Verified Building Block for Parallel Synthesis of Spirocyclic Libraries

Contract research organizations and pharmaceutical process chemistry groups engaged in parallel synthesis of spirocyclic compound arrays require building blocks with documented purity and structural identity. 2-Oxaspiro[3.5]nonane supplied with orthogonal QC (NMR, HPLC, GC) at 95% purity [1] meets this requirement and eliminates the need for in-house re-purification. Compared to aza-spirocyclic analogs often supplied as salts requiring neutralization , the parent scaffold can be directly dispensed into reaction arrays, improving workflow efficiency and reducing variability in library production.

Quote Request

Request a Quote for 2-Oxaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.